molecular formula C4H5F2NO B1429382 4,4-Difluoropyrrolidin-2-one CAS No. 1785332-67-3

4,4-Difluoropyrrolidin-2-one

Cat. No.: B1429382
CAS No.: 1785332-67-3
M. Wt: 121.09 g/mol
InChI Key: PVNTVEUEDNMWIV-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidin-2-one is a fluorinated organic compound with the molecular formula C₄H₅F₂NO and a molecular weight of 121.09 g/mol It is a derivative of pyrrolidin-2-one, where two hydrogen atoms at the 4-position are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropyrrolidin-2-one typically involves the fluorination of pyrrolidin-2-one derivatives. One common method includes the reaction of pyrrolidin-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution can produce a variety of functionalized pyrrolidin-2-one derivatives .

Scientific Research Applications

4,4-Difluoropyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

    Pyrrolidin-2-one: The non-fluorinated parent compound.

    4-Fluoropyrrolidin-2-one: A mono-fluorinated derivative.

    4,4-Dichloropyrrolidin-2-one: A dichlorinated analogue.

Uniqueness: 4,4-Difluoropyrrolidin-2-one is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its analogues. This makes it a valuable compound for specific applications where fluorination is desired .

Properties

IUPAC Name

4,4-difluoropyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO/c5-4(6)1-3(8)7-2-4/h1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNTVEUEDNMWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785332-67-3
Record name 4,4-difluoropyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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